3-Amino-2-hydroxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxybenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring, along with a hydrochloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid followed by reduction and subsequent conversion to the hydrochloride salt. One common method includes:
Nitration: 2-Hydroxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-2-hydroxybenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Hydrochloride Formation: The resulting 3-Amino-2-hydroxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of bioactive molecules .
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Amino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
3-Aminosalicylic acid: Similar structure but with different substitution patterns.
2-Amino-3-hydroxybenzoic acid: Positional isomer with different chemical properties.
4-Amino-3-hydroxybenzoic acid: Another positional isomer with distinct reactivity.
Uniqueness: 3-Amino-2-hydroxybenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C7H8ClNO3 |
---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
3-amino-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI-Schlüssel |
XTUHHRQWNJCPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.